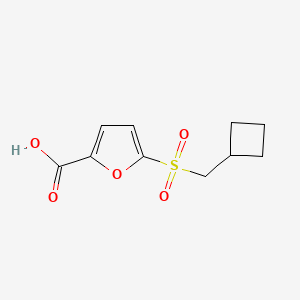
5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclobutylmethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar structural features.
5-Methyl-2-furoic acid: Another furan derivative with a methyl group at the 5-position.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness
5-((Cyclobutylmethyl)sulfonyl)furan-2-carboxylic acid is unique due to the presence of the cyclobutylmethyl sulfonyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12O5S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-(cyclobutylmethylsulfonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5S/c11-10(12)8-4-5-9(15-8)16(13,14)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12) |
InChI Key |
GWTMBOAYOZWMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















